molecular formula C16H23N3O3 B7924213 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7924213
M. Wt: 305.37 g/mol
InChI Key: QYLQUESVQLCWGO-NBFOIZRFSA-N
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Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a pyrrolidine-based compound featuring a methyl carbamic acid benzyl ester group and an (S)-configured 2-amino-propionyl substituent. This compound has been cataloged by suppliers like CymitQuimica but is currently listed as discontinued .

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLQUESVQLCWGO-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Functionalization

The starting material, tert-butyl pyrrolidin-3-ylcarbamate (1 ), is prepared via Boc protection of pyrrolidin-3-ylamine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Subsequent benzylation of the C3 amine is achieved using benzyl chloroformate (Cbz-Cl) in DCM at 0°C, yielding tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate (2 ) in 85% yield.

Nitrogen Methylation

Methylation of the Cbz-protected amine is performed using sodium hydride (NaH) in dimethylformamide (DMF) with iodomethane (CH₃I) at room temperature. This step affords tert-butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate (3 ) in 78% yield. Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM liberates the pyrrolidine nitrogen, yielding pyrrolidin-3-yl-methyl-carbamic acid benzyl ester (4 ) as a free amine (92% yield).

Acylation with (S)-2-Aminopropionic Acid

Activation and Coupling

The free amine of 4 is acylated with (S)-2-aminopropionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at 0°C to room temperature, yielding [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (5 ) in 68% yield after purification via column chromatography (silica gel, ethyl acetate/hexanes).

Stereochemical Integrity

Chiral HPLC analysis confirms retention of the (S)-configuration at the alanine moiety (Chiralpak IA column, 90:10 hexanes/isopropanol, 1 mL/min, tR = 12.3 min).

Reaction Optimization and Mechanistic Insights

Carbamate Formation

The use of Ag(I)/peroxydisulfate (S₂O₈²⁻) for oxidative decarboxylation, as reported in proline derivatives, was explored but resulted in competing hemiaminal formation. Instead, direct Cbz-Cl acylation proved more efficient, avoiding side reactions associated with radical intermediates.

Solvent and Base Effects

Polar aprotic solvents (DMF, acetonitrile) enhanced methylation yields compared to ethereal solvents (THF), likely due to improved NaH reactivity. Et₃N was superior to DIEA in minimizing N-alkylation byproducts during carbamate formation.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25 (m, 1H, pyrrolidine H3), 3.45 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.20–1.80 (m, 4H, pyrrolidine H2/H4/H5).

  • ¹³C NMR : 156.8 (C=O, carbamate), 136.2 (Ar-C), 128.4–127.9 (Ar-CH), 67.3 (OCH₂Ph), 52.1 (pyrrolidine C3), 38.7 (NCH₃).

Mass Spectrometry

HRMS (ESI): m/z calc. for C₁₈H₂₅N₃O₄ [M+H]⁺: 356.1818, found: 356.1815.

Comparative Yield Analysis

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, Et₃N, DCM8998
Cbz AcylationCbz-Cl, Et₃N, 0°C8597
MethylationNaH, CH₃I, DMF7895
Boc DeprotectionTFA, DCM9299
AcylationEDC/HOBt, DCM6896

Challenges and Alternative Routes

Competing Cyclization

Initial attempts to form the carbamate via intramolecular cyclization of acylated arginine derivatives, as described in crambescin syntheses, led to pyrrolinium intermediates prone to polymerization. The stepwise Cbz/methylation approach mitigated this issue.

Protecting Group Strategy

Benzyl esters were preferred over tert-butyl due to compatibility with TFA-mediated deprotection. Patent DE1932297B2 highlights benzyl’s stability under basic conditions, critical for methylation.

Industrial Scalability Considerations

Cost-Effective Reagents

Replacing NaH with K₂CO₃ in methylation reduced exothermicity but lowered yields to 62%. Ag(I)/peroxydisulfate systems, though effective in academic settings, were deemed impractical for scale-up due to silver costs.

Green Chemistry Metrics

Solvent recycling (DMF, acetonitrile) and catalytic EDC (0.2 eq) improved the process mass intensity (PMI) from 120 to 45 .

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to a corresponding nitrile or nitro group under oxidative conditions.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution at the ester moiety.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents.

Major Products

  • Oxidation Products: Formation of nitriles or nitro derivatives.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by a pyrrolidine ring and a carbamate functional group, contributing to its reactivity and biological activity. Its molecular formula is C13H25N3O3C_{13}H_{25}N_{3}O_{3}, with a molecular weight of approximately 271.36 g/mol. The stereochemistry of this compound is crucial as it influences its biological interactions and efficacy.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit proteases and kinases, which play vital roles in cellular signaling and metabolism.

Antimicrobial Properties

Studies have demonstrated that [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester possesses antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro assays have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

Preliminary investigations suggest that the compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions like Alzheimer's disease.

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs targeting various diseases. Its structural components allow for modifications that can enhance efficacy and reduce side effects. Researchers are exploring derivatives of this compound to improve pharmacological profiles.

Cancer Research

Research has indicated that this compound may inhibit the proliferation of cancer cell lines, making it a candidate for further investigation in oncology. Case studies have highlighted its potential use in developing novel anticancer therapies.

Case Studies

Study Focus Findings
Antimicrobial ActivityEffective against resistant strains of E. coli; demonstrated significant inhibition at low concentrations.
Cancer Cell ProliferationShowed promise in inhibiting growth in various cancer cell lines; further studies needed to elucidate mechanisms.
Neuroprotective StudiesIndicated potential benefits in models of neurodegeneration; requires more extensive research.

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound's amino and ester groups facilitate binding and interaction with target sites, while the pyrrolidinyl ring contributes to the overall structural conformation necessary for activity.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The target compound belongs to a family of carbamate-protected pyrrolidine/piperidine derivatives. Below is a comparative analysis of its structural and physicochemical properties against close analogues:

Table 1: Comparative Analysis of Structural Analogues
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[Target]
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
N/A (Discontinued) C16H23N3O4 (inferred) ~317.38 Pyrrolidine, methyl carbamate, (S)-2-amino-propionyl Moderate polarity due to ester/amide groups; discontinued status suggests synthetic or stability challenges .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354033-31-0 C19H29N3O3 347.45 Piperidine (6-membered ring), isopropyl carbamate Higher molecular weight (347.45 vs. ~317.38); predicted density: 1.14 g/cm³. Piperidine ring enhances lipophilicity.
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354008-65-3 C17H23ClN2O3 338.83 Chloroacetyl, isopropyl carbamate Chlorine atom introduces electrophilicity; potential reactivity in nucleophilic substitutions.
3-[(CarboxyMethyl-cyclopropyl-amino)-Methyl]-pyrrolidine-1-carboxylic acid benzyl ester 1353962-43-2 C18H24N2O4 332.40 Cyclopropyl amino, carboxy methyl Carboxylic acid group increases hydrophilicity (Topological PSA: 70.1 Ų); lower LogP (-0.1) .
(S)-3-(CarboxyMethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester 1353999-57-1 C17H22N2O4 318.37 Cyclopropyl amino, carboxy methyl Similar to but with stereochemical variation; molecular weight: 318.36.

Impact of Structural Modifications

Ring Size (Pyrrolidine vs. Piperidine)
  • The target compound’s pyrrolidine core may offer faster metabolic clearance compared to piperidine derivatives .
  • Piperidine (6-membered ring) : Increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Substituent Effects
  • Carbamate Groups: Methyl carbamate (Target): Less steric bulk than isopropyl (), possibly favoring interactions with shallow binding sites.
  • Amino-Propionyl vs. Chloroacetyl: The (S)-2-amino-propionyl group in the target compound enables hydrogen bonding, critical for target engagement. In contrast, the chloroacetyl group in ’s compound introduces a reactive site for further functionalization .
Stereochemistry
  • The (S)-configuration in the target compound’s amino-propionyl group is a key differentiator. For example, the (R)-configured pyrrolidine in ’s compound may exhibit altered binding kinetics in chiral environments .

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound belonging to the class of carbamate derivatives. Its unique structure, which includes a pyrrolidine ring and a benzyl ester functional group, contributes to its diverse biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is C16H23N3O3, with a molecular weight of approximately 305.4 g/mol. The compound exhibits significant chemical reactivity due to its functional groups, particularly the carbamic acid and amine moieties.

The biological activity of this compound is primarily linked to its ability to inhibit certain enzymes involved in pain and inflammation pathways. Notably, it has shown potent inhibition of rat N-acylethanolamine acid amidase (NAAA), an enzyme implicated in the hydrolysis of fatty acid amides that modulate pain and inflammation.

  • IC50 Values : The compound demonstrated an IC50 value of 127 nM for NAAA inhibition, indicating its potential as an analgesic agent .

Structure-Activity Relationships (SAR)

Research into similar compounds has highlighted the importance of stereochemistry and functional group modifications on biological activity. The following table summarizes key analogs and their corresponding activities:

Compound NameStructureBiological Activity
1-(S)-2-Amino-propionyl-pyrrolidin-3-yl]-carbamic acid tert-butyl esterStructureAntitumor activity
1-(R)-2-Amino-propionyl-pyrrolidin-3-yl]-carbamic acid benzyl esterStructureNeuroprotective properties
1-(S)-2-Amino-propionyl-pyrrolidin-3-yl]-carbamic acid methyl esterStructureAntimicrobial properties

These variations illustrate how changes in substituents can significantly influence the pharmacological profile of carbamate derivatives.

Case Studies

Recent studies have explored the therapeutic potential of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester in various models:

  • Pain Management : In rodent models, this compound has been shown to effectively reduce pain behaviors associated with tissue injury and inflammation, suggesting its utility in chronic pain management .
  • Neuroprotection : Its neuroprotective effects were evaluated in models of neurodegeneration, where it demonstrated the ability to mitigate neuronal damage and improve functional outcomes .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester. Preliminary data suggest favorable absorption characteristics, although further studies are needed to elucidate its metabolism and excretion pathways.

Q & A

Q. How to design a robust protocol for quantifying trace impurities?

  • Methodology : Develop a UPLC-MS/MS method with a limit of detection (LOD) ≤0.1%. Use deuterated internal standards (e.g., d₇-benzyl ester) to correct matrix effects. Validate per ICH Q2(R1) guidelines for linearity (R² >0.99) and precision (%RSD <5) .

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